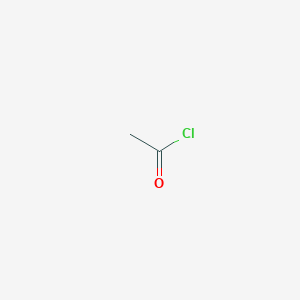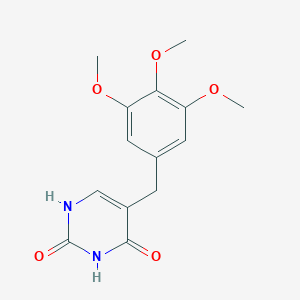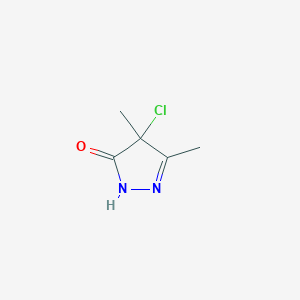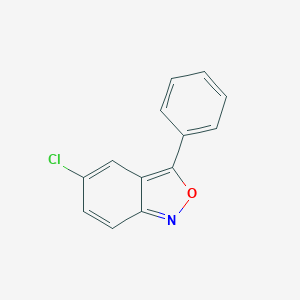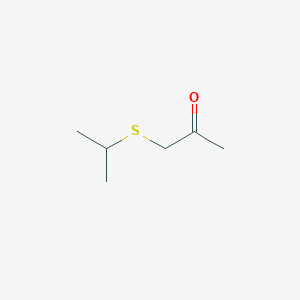
1-Propan-2-ylsulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylsulfanyl-acetone can be synthesized through several methods. One common approach involves the reaction of isopropyl mercaptan with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the mercaptan on the carbonyl carbon of acetone.
Industrial Production Methods
In an industrial setting, the production of isopropylsulfanyl-acetone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Isopropylsulfanyl-acetone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted acetone derivatives.
Scientific Research Applications
Isopropylsulfanyl-acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropylsulfanyl-acetone involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetone: A simpler ketone without the sulfanyl group.
Methylsulfanyl-acetone: Similar structure but with a methyl group instead of an isopropyl group.
Isopropylsulfanyl-ethanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
Isopropylsulfanyl-acetone is unique due to the presence of both the isopropyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
112988-41-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |
InChI Key |
TZSDHLJUTCSOIY-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)C |
Canonical SMILES |
CC(C)SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




